molecular formula C13H9BrIN3 B12526250 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-iodo-4-methyl-3-(3-pyridinyl)-

1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-iodo-4-methyl-3-(3-pyridinyl)-

Cat. No.: B12526250
M. Wt: 414.04 g/mol
InChI Key: JBUYJKKGHOUTAO-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-iodo-4-methyl-3-(3-pyridinyl)- is a heterocyclic compound that features a fused pyridine and pyrrole ring system. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-iodo-4-methyl-3-(3-pyridinyl)- typically involves multi-step organic reactions. One common method includes the halogenation of 1H-pyrrolo[2,3-b]pyridine derivatives. For instance, starting with a 1H-pyrrolo[2,3-b]pyridine core, bromination and iodination reactions are carried out using reagents such as N-bromosuccinimide (NBS) and iodine monochloride (ICl) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. These methods allow for precise control over reaction parameters, leading to efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-iodo-4-methyl-3-(3-pyridinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) under mild conditions.

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for N-oxidation.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) for dehalogenation.

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4) with appropriate ligands and bases.

Major Products

The major products formed from these reactions include various substituted pyrrolo[2,3-b]pyridine derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-iodo-4-methyl-3-(3-pyridinyl)- involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity and blocking downstream signaling pathways involved in cell proliferation and survival . This makes it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-iodo-4-methyl-3-(3-pyridinyl)- is unique due to its dual halogen substitutions, which enhance its reactivity and allow for diverse chemical modifications. This makes it a versatile intermediate in organic synthesis and a valuable scaffold in drug discovery .

Properties

Molecular Formula

C13H9BrIN3

Molecular Weight

414.04 g/mol

IUPAC Name

5-bromo-2-iodo-4-methyl-3-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C13H9BrIN3/c1-7-9(14)6-17-13-10(7)11(12(15)18-13)8-3-2-4-16-5-8/h2-6H,1H3,(H,17,18)

InChI Key

JBUYJKKGHOUTAO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(NC2=NC=C1Br)I)C3=CN=CC=C3

Origin of Product

United States

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